![molecular formula C20H31NO6 B4998576 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate, also known as SR-59230A, is a selective beta-3 adrenergic receptor antagonist. It has been extensively studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
作用機序
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate acts as a selective antagonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in the breakdown of stored fat and an increase in energy expenditure. By blocking the beta-3 adrenergic receptor, this compound inhibits these processes, leading to a reduction in body weight and adiposity.
Biochemical and Physiological Effects:
In addition to its effects on body weight and adiposity, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. It has also been demonstrated to have anti-inflammatory effects and to reduce oxidative stress.
実験室実験の利点と制限
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate is a useful tool for studying the role of the beta-3 adrenergic receptor in metabolism and obesity. Its selectivity for this receptor allows for specific manipulation of this pathway without affecting other adrenergic receptors. However, like all experimental tools, this compound has limitations. Its effects may vary depending on the animal model used, and it may not be directly applicable to human physiology.
将来の方向性
There are several potential future directions for research on 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate. One area of interest is the development of more selective beta-3 adrenergic receptor antagonists that could be used as therapeutics for metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on glucose metabolism, insulin sensitivity, and inflammation. Finally, the potential use of this compound in combination with other drugs or therapies for the treatment of metabolic disorders should be explored.
合成法
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate is synthesized through a multi-step process starting with the reaction of 2-tert-butyl-4-methylphenol with epichlorohydrin to form 3-(2-tert-butyl-4-methylphenoxy)propyl chloride. This intermediate is then reacted with morpholine to yield 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine. Finally, the oxalate salt of the compound is prepared by reacting the free base with oxalic acid.
科学的研究の応用
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate has been extensively studied for its potential therapeutic use in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. Additionally, it has been demonstrated to reduce body weight and adiposity in obese animals.
特性
IUPAC Name |
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-15-6-7-17(16(14-15)18(2,3)4)21-11-5-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h6-7,14H,5,8-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDSYNQRQVZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

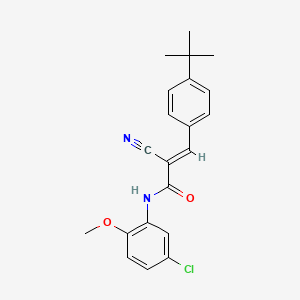
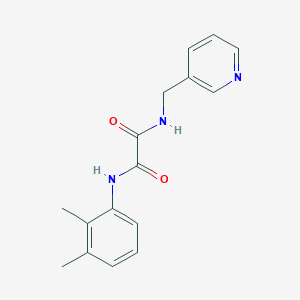
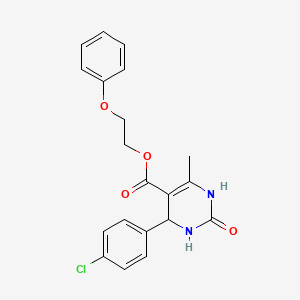
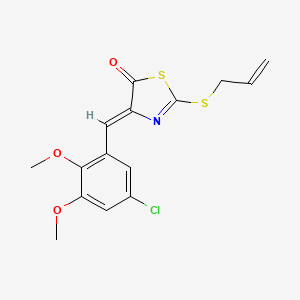
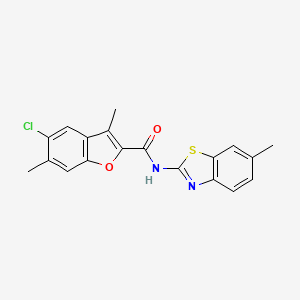
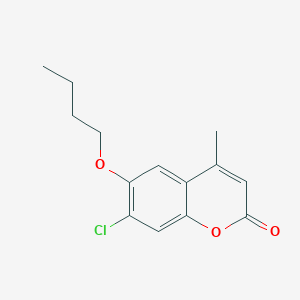
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![butyl [2,2,2-trifluoro-1-[(4-methyl-1-piperazinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4998591.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)